molecular formula C7H6N4O2 B3214684 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1150617-74-5

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3214684
CAS No.: 1150617-74-5
M. Wt: 178.15 g/mol
InChI Key: BIERYCGFWLIBRG-UHFFFAOYSA-N
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Description

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused triazole and pyridine ring system. The methyl group at position 7 and nitro group at position 8 introduce steric and electronic effects that influence its physicochemical properties and reactivity. Its molecular formula is C₇H₆N₄O₂, with a molar mass of 178.15 g/mol .

Properties

IUPAC Name

7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-10-7(8-4-9-10)6(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIERYCGFWLIBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653929
Record name 7-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-74-5
Record name 7-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: The major product is 7-Methyl-8-amino-[1,2,4]triazolo[1,5-a]pyridine.

    Substitution of Methyl Group: Various substituted derivatives can be formed depending on the reagent used.

Scientific Research Applications

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with variations in substituent positions or functional groups (Table 1).

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[1,5-a]Pyridine Derivatives

Compound Name Substituents Position Molecular Formula Molar Mass (g/mol) Key Functional Groups
7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 7-methyl, 8-nitro C₇H₆N₄O₂ 178.15 Nitro, Methyl
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine 8-bromo C₅H₃BrN₄ 199.01 Bromo
2-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 2-methyl, 8-nitro C₇H₆N₄O₂ 178.15 Nitro, Methyl

Notes:

  • Positional isomerism : The numbering of substituents (e.g., 7-methyl vs. 2-methyl) depends on the bridgehead nitrogen (position 1) in the triazole ring .
  • Functional group effects : Nitro groups are strongly electron-withdrawing, enhancing electrophilic reactivity, while bromo substituents enable cross-coupling reactions . Methyl groups improve lipophilicity, influencing pharmacokinetic properties .

Physicochemical and Pharmacokinetic Properties

  • The methyl group enhances lipophilicity, improving membrane permeability .
  • 8-Bromo derivative : Bromine’s high atomic mass and polarizability may increase binding affinity in biological targets but reduce metabolic stability compared to nitro groups .
  • Triazolo[1,5-a]pyridine core : Demonstrated superior metabolic stability and reduced cytochrome P450 inhibition compared to imidazo[1,2-a]pyridine analogues, as seen in RORγt inverse agonist studies .

Key Findings :

  • Microwave synthesis outperforms metal-dependent methods in scalability and environmental impact .
  • Metal-free protocols avoid contamination in pharmaceutical applications .

Medicinal Chemistry

  • RORγt Inverse Agonists : Triazolo[1,5-a]pyridine derivatives, including 7-methyl-8-nitro analogues, exhibit improved metabolic stability and reduced P450 inhibition compared to imidazo cores. For example, compound 51 ([1,2,4]triazolo[1,5-a]pyridine core) showed low predicted clearance in humans .
  • Antibacterial Activity : 8-Bromo derivatives demonstrated activity against Gram-positive bacteria (e.g., S. aureus), while nitro groups may enhance reactivity toward microbial targets .

Biological Activity

7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a triazole ring fused to a pyridine ring with specific substitutions, imparts distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1150617-74-5
  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol

The compound's structure includes a methyl group at the 7th position and a nitro group at the 8th position of the triazole ring, which significantly influences its reactivity and biological interactions.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been identified as an inhibitor for several key enzymes including JAK1 and JAK2, which are involved in cytokine signaling pathways. This inhibition suggests potential applications in treating inflammatory diseases and cancers where these pathways are dysregulated .
  • RORγt Inverse Agonism : The compound acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor implicated in the regulation of immune responses .

Antimicrobial Activity

Research has demonstrated that derivatives of triazolopyridines, including this compound, possess significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this structure exhibit MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Biofilm Inhibition : These compounds also show considerable efficacy in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Potential

The compound's ability to inhibit JAK kinases positions it as a candidate for cancer therapy:

  • Cell Proliferation Studies : In vitro assays have indicated that derivatives can significantly reduce cell proliferation in various cancer cell lines. The IC50 values for these activities suggest effective potency at low concentrations .

Case Study 1: JAK Inhibition

A study focused on the inhibition of JAK1 and JAK2 by this compound demonstrated a dose-dependent response in cellular models. The results indicated that treatment with this compound led to reduced phosphorylation of STAT proteins involved in cell survival and proliferation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with existing antibiotics.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesVaries; generally less potentDifferent pharmacological profile
This compoundStrong JAK inhibition; antimicrobialUnique substitution pattern

Q & A

Q. Key factors affecting yield :

  • Solvent polarity (DMF enhances cyclization vs. ethanol for milder conditions) .
  • Catalyst choice (piperidine for Knoevenagel condensations; Pd(OAc)₂ for cross-couplings) .
  • Example yields for analogous compounds: 58–76% .

What spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

  • IR spectroscopy : Identify functional groups (e.g., nitro group: ~1520–1350 cm⁻¹; triazole ring: ~1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Assign substituents (e.g., methyl groups: δ 1.26–2.5 ppm; aromatic protons: δ 6.7–8.4 ppm) .
  • Elemental analysis : Verify purity (>95% for research-grade material) .
  • X-ray crystallography : Resolve regiochemistry (e.g., planarity of the triazole-pyridine system; dihedral angles between substituents) .

How does the nitro group at the 8-position influence reactivity in further functionalization?

Advanced
The nitro group is electron-withdrawing, directing electrophilic substitutions (e.g., halogenation) to the 5- or 6-positions. Key reactions:

  • Reduction : Convert nitro to amine (H₂/Pd-C or Zn/HCl) for coupling reactions .
  • Nucleophilic aromatic substitution : Replace nitro with methoxy or thiol groups under basic conditions (e.g., NaOMe/EtOH) .
  • Cycloadditions : Participate in [3+2] reactions with alkynes to form fused heterocycles .

How can researchers optimize synthetic protocols when literature reports conflicting conditions?

Advanced
Contradictions often arise in solvent choice, catalyst loading, or temperature. For example:

  • Case 1 : Cyclization in ethanol (70% yield ) vs. DMF (58% yield ). Resolution : Screen solvents with controlled dielectric constants.
  • Case 2 : Piperidine (3 drops) vs. K₂CO₃ (1.8 g) as base. Resolution : Use kinetic studies (TLC monitoring) to determine rate dependence.
  • Statistical tools : Design of Experiments (DoE) to test variables like temperature, solvent ratio, and catalyst .

What biological activities are hypothesized for this compound based on structural analogs?

Advanced
Triazolopyridines with nitro/methyl groups exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking with the triazole ring .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC ~2–8 µg/mL for Gram-positive strains) .
  • Fluorescent properties : Nitro groups quench fluorescence, but reduction to amines restores it for imaging applications .

How can X-ray crystallography resolve ambiguities in regiochemistry?

Q. Advanced

  • Key metrics : Bond lengths (e.g., C–N in triazole: ~1.31–1.35 Å) and torsion angles (e.g., methyl group orientation) .
  • Case study : Ethyl 6-methyl-8-phenyl derivative showed a 61.4° dihedral angle between the phenyl and triazolopyridine planes, confirming steric hindrance .

What strategies mitigate isomer formation during synthesis?

Q. Advanced

  • Regioselective cyclization : Use directing groups (e.g., cyano) to favor 1,2,4-triazole over 1,3,4-isomers .
  • Chromatography : Separate isomers via silica gel (hexane/EtOAc gradients) .
  • Computational modeling : Predict stable tautomers using DFT (B3LYP/6-31G*) .

How to design SAR studies for this compound?

Q. Advanced

  • Variation points : Replace nitro with CF₃, Br, or NH₂; modify methyl to ethyl/cyclopentyl .
  • Assays : Test kinase inhibition (IC₅₀), bacterial growth (MIC), and cytotoxicity (MTT assay) .

What computational tools predict electronic properties relevant to drug design?

Q. Advanced

  • DFT calculations : HOMO/LUMO gaps (e.g., ~4.5 eV for nitro derivatives) correlate with redox activity .
  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., EGFR PDB: 1M17) .

How to address solubility challenges in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug strategy : Convert nitro to water-soluble phosphate esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
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7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

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